molecular formula C8H10N2O4 B14309457 2,5-Dimethoxy-6-methyl-3-nitropyridine CAS No. 112163-02-7

2,5-Dimethoxy-6-methyl-3-nitropyridine

Cat. No.: B14309457
CAS No.: 112163-02-7
M. Wt: 198.18 g/mol
InChI Key: DJZOZORHXFWVFG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. molbase.com Their unique electronic and steric properties make them indispensable scaffolds in the development of complex molecules with diverse applications. molbase.com In medicinal chemistry, the pyridine ring is a common motif, often acting as a bioisostere for phenyl rings or as a hydrogen bond acceptor, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug. molbase.com Beyond pharmaceuticals, pyridine derivatives are integral to the creation of agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. The versatility of the pyridine core allows for a wide range of chemical modifications, enabling the synthesis of a vast library of compounds with tailored functionalities.

Overview of Nitropyridine Chemistry: Fundamental Structural Characteristics and Electronic Properties

Nitropyridines are a class of pyridine derivatives that feature one or more nitro groups attached to the pyridine ring. The introduction of a strongly electron-withdrawing nitro group has a profound impact on the electronic properties of the pyridine nucleus. This modification significantly alters the charge distribution and structural characteristics of the heterocyclic system, leading to an increase in its reactive potential. The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic substitution reactions, often at positions that would be unreactive in the parent pyridine molecule. The position of the nitro group, along with other substituents on the ring, dictates the regioselectivity of these reactions. Furthermore, the presence of the nitro group can influence the acidity of adjacent C-H bonds, facilitating certain types of condensation reactions. The strong polarity and oxidizing characteristics of nitropyridines also contribute to their unique chemical behavior.

Contextualizing 2,5-Dimethoxy-6-methyl-3-nitropyridine within Contemporary Pyridine and Nitropyridine Research

While the broader field of nitropyridine chemistry is well-documented, specific research focusing on 2,5-Dimethoxy-6-methyl-3-nitropyridine is not extensively available in publicly accessible scientific literature. Its chemical structure, featuring two electron-donating methoxy (B1213986) groups, an electron-donating methyl group, and a strongly electron-withdrawing nitro group, suggests a complex interplay of electronic effects that would influence its reactivity. The substitution pattern indicates that this compound could be a valuable intermediate in the synthesis of more complex, highly functionalized pyridine derivatives. However, without dedicated studies, its specific role and potential applications within contemporary research remain largely theoretical.

Academic Research Scope and Methodological Objectives Pertaining to 2,5-Dimethoxy-6-methyl-3-nitropyridine

The academic research scope for 2,5-Dimethoxy-6-methyl-3-nitropyridine would likely encompass its synthesis, characterization, and exploration of its reactivity. Methodological objectives would include the development of an efficient and high-yield synthetic route to the compound. Subsequent research would likely focus on its utility as a building block in organic synthesis. This could involve investigating its susceptibility to nucleophilic aromatic substitution, reduction of the nitro group to an amino group for further functionalization, or metal-catalyzed cross-coupling reactions. Spectroscopic and crystallographic studies would be essential to fully characterize the compound and understand its structural and electronic properties. At present, detailed research findings, including specific synthetic protocols and reaction outcomes for 2,5-Dimethoxy-6-methyl-3-nitropyridine, are not readily found in the surveyed scientific databases.

Properties

CAS No.

112163-02-7

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,5-dimethoxy-6-methyl-3-nitropyridine

InChI

InChI=1S/C8H10N2O4/c1-5-7(13-2)4-6(10(11)12)8(9-5)14-3/h4H,1-3H3

InChI Key

DJZOZORHXFWVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])OC

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2,5 Dimethoxy 6 Methyl 3 Nitropyridine and Analogous Systems

Reactivity of the Nitro Group: Diverse Transformations and Functionalization

The nitro group is a key functional moiety in 2,5-Dimethoxy-6-methyl-3-nitropyridine, influencing the molecule's reactivity and serving as a site for various chemical transformations.

Reduction of the Nitro Group to Amino Pyridine (B92270) Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitropyridines, providing access to a wide range of amino pyridine derivatives which are valuable building blocks in medicinal and materials chemistry. This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal-based reducing agents in acidic media. For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) can be accomplished using stannous chloride dihydrate in concentrated hydrochloric acid. wikipedia.org This method is often preferred for its efficiency and selectivity.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reducing Agent Typical Conditions Reference
Stannous chloride dihydrate (SnCl2·2H2O) Concentrated HCl, 35°–40° C wikipedia.org
Iron (Fe) Acidic media (e.g., acetic acid) wikipedia.org
Catalytic Hydrogenation (e.g., Pd/C, PtO2) H2 gas, various solvents wikipedia.org

The resulting amino pyridines are versatile intermediates that can undergo a variety of further functionalization reactions, such as diazotization followed by substitution, acylation, and alkylation, opening avenues for the synthesis of diverse molecular architectures.

Exploration of the Nitro Group as a Leaving Group or Activating Moiety in Chemical Reactions

The strongly electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack. In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a transformation that is particularly favored in electron-deficient aromatic systems. stackexchange.com For this to occur, the ring must be sufficiently activated by other electron-withdrawing groups or by the inherent electron deficiency of the heterocyclic system. stackexchange.com

The displacement of a nitro group is a well-documented phenomenon in nitropyridine chemistry. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group is displaced by a fluoride (B91410) ion using cesium fluoride in DMSO at 120 °C. stackexchange.commdpi.com The electron-withdrawing ester group in the para position facilitates this substitution. Similarly, 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions, resulting in the substitution of the nitro group. acs.orgresearchgate.net

The nitro group also serves as a powerful activating group for nucleophilic attack at other positions on the pyridine ring. Its presence polarizes the C-X bond (where X is a leaving group like a halogen), making the carbon atom more electrophilic and thus more susceptible to attack by nucleophiles. This activating effect is crucial for many of the substitution reactions discussed in the following sections.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Nitropyridines

The electron-deficient nature of the pyridine ring, further enhanced by the presence of a nitro group, makes substituted nitropyridines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.

Mechanism and Applications of Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Chemistry

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. wikipedia.org In a VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org

The mechanism involves the initial addition of the nucleophile to an electron-deficient position on the pyridine ring, typically ortho or para to the nitro group, to form a Meisenheimer-type adduct. acs.orgorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the carbanion, leading to the formation of the substituted product. acs.org

VNS reactions have been successfully applied to various nitropyridines. For instance, 2-, 3-, and 4-nitropyridines undergo VNS reactions with carbanions like chloromethyl phenyl sulfone. organic-chemistry.orgkuleuven.be This methodology allows for the introduction of alkyl, and other functionalized side chains onto the pyridine ring, providing a direct route to otherwise difficult-to-access derivatives.

Direct Displacement of Substituents by Various Nucleophiles (e.g., thiolate anions, hydroxyl compounds, amines)

In addition to the VNS of hydrogen, substituted nitropyridines can undergo direct displacement of other leaving groups, such as halogens or even methoxy (B1213986) groups, by a variety of nucleophiles. The nitro group plays a crucial role in these reactions by activating the ring towards nucleophilic attack.

The position of the nitro group relative to the leaving group is critical for the reaction's success. Leaving groups that are ortho or para to the nitro group are significantly more reactive due to the ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate through resonance.

A range of nucleophiles have been employed in these reactions. Thiolate anions have been shown to displace the nitro group in 2-methyl- and 2-styryl-3-nitropyridines. acs.org In the synthesis of Janus kinase 2 (JAK2) inhibitors, a chlorine atom in 2-chloro-5-methyl-3-nitropyridine (B188117) is displaced by secondary amines. quimicaorganica.org Furthermore, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, both chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) are successively substituted with an aryl group and an aminoethylamine fragment. quimicaorganica.org

Electrophilic Aromatic Substitution on Activated Pyridine Systems

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com The presence of a nitro group further deactivates the ring. However, the presence of strong electron-donating groups, such as methoxy and methyl groups, as in 2,5-Dimethoxy-6-methyl-3-nitropyridine, can counteract this deactivation to some extent and allow for electrophilic substitution to occur under specific conditions.

When electrophilic substitution does occur on pyridine, it typically proceeds at the 3- and 5-positions, as attack at these positions leads to more stable cationic intermediates where the positive charge is not placed on the electronegative nitrogen atom. quora.com In an activated pyridine system with electron-donating substituents, the directing effects of these groups will also influence the position of electrophilic attack. For a compound like 2,5-Dimethoxy-6-methyl-3-nitropyridine, the combined directing effects of the two methoxy groups and the methyl group would favor electrophilic attack at the C-4 position. However, the deactivating effect of the nitro group at C-3 would make such a reaction challenging.

To facilitate electrophilic substitution on pyridine rings, one strategy is to first convert the pyridine to its N-oxide. wikipedia.org The N-oxide is more reactive towards electrophiles than the parent pyridine, and the oxygen atom can be subsequently removed. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Nitropyridine Intermediates (e.g., Suzuki coupling, Heck reaction)

Halogenated nitropyridines are versatile intermediates for the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the nitropyridine ring facilitates these transformations. Palladium-catalyzed reactions, in particular, are widely employed. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a practical and effective method for synthesizing biaryl compounds from halogenated pyridines due to its tolerance of a wide range of functional groups and generally good yields. nih.gov For instance, the Suzuki reaction has been successfully used to create twisted biphenyl (B1667301) moieties by coupling (3-bromo-2-methylphenyl)methanol (B1336436) with various boronic acids, with the resulting product then being further reacted with nitropyridines like 5-fluoro-2-nitropyridine. nih.gov Detailed studies on systems like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the reaction with ortho-substituted phenylboronic acids can proceed in a regio- and atropselective manner, allowing for the controlled synthesis of mono-, di-, and tri-arylpyridine derivatives. nih.gov

While the Suzuki reaction is robust, other cross-coupling methods have shown more variable success with nitropyridine substrates. Attempts to perform a Heck coupling on 2-chloro-3-nitropyridines have been reported to be unsuccessful, failing to yield the desired product due to side reactions occurring at the elevated temperatures required for the reaction. researchgate.net In contrast, the Sonogashira coupling has been successfully applied to 2-chloro-3-nitropyridines, demonstrating that the choice of coupling partner and reaction conditions is critical. researchgate.net

The table below summarizes representative conditions for Suzuki coupling reactions involving halogenated pyridine systems.

Halogenated Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
(3-bromo-2-methylphenyl)methanol-derived systemsAryl Boronic AcidsPd(dppf)Cl₂NaHCO₃ (aq)Toluene/Ethanol90-97% nih.gov
5-bromo-2-methylpyridin-3-amineAryl Boronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterVariable nih.gov

Transformations Involving the Methyl Substituent

The electronic influence of the nitro group extends to the substituents on the pyridine ring, most notably enhancing the reactivity of an adjacent methyl group.

A methyl group positioned ortho to a nitro group on a pyridine ring exhibits increased acidity. This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the carbanion formed upon deprotonation of the methyl group. This enhanced acidity allows the methyl group to participate in condensation reactions with aldehydes under relatively mild conditions. researchgate.netmdpi.com

For example, 2-methyl-3-nitropyridine (B124571) analogs react with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) to form the corresponding 2-styryl-3-nitropyridines. mdpi.comresearchgate.net This procedure is significantly milder than those required for 2-methylpyridines lacking the activating nitro group. researchgate.netresearchgate.net The reaction is tolerant of a wide range of aldehydes, including those with strong electron-donating groups like dimethylamino, and consistently produces the pure trans-alkene isomer. mdpi.com The activating effect of a 5-nitro group has been noted to be more potent for this transformation than an N-oxide moiety. researchgate.net

The following table presents data from condensation reactions between substituted 2-methyl-3-nitropyridines and various aromatic aldehydes.

2-Methyl-3-nitropyridine AnalogAldehydeConditionsProductYieldReference
2-methyl-3,5-dinitropyridineBenzaldehydePiperidine, Toluene, Heat2-(2-phenylvinyl)-3,5-dinitropyridineHigh researchgate.netmdpi.com
2-methyl-3,5-dinitropyridine4-MethoxybenzaldehydePiperidine, Toluene, Heat2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridineHigh mdpi.com
2-methyl-3,5-dinitropyridine4-(Dimethylamino)benzaldehydePiperidine, Toluene, Heat2-[2-(4-dimethylaminophenyl)vinyl]-3,5-dinitropyridineHigh mdpi.com
2-methyl-3-nitro-5-bromopyridine N-oxideBenzaldehydePiperidine, Toluene, Heat2-(2-phenylvinyl)-3-nitro-5-bromopyridine N-oxideHigh researchgate.netmdpi.com

The styryl-substituted nitropyridines synthesized via condensation are themselves valuable intermediates for further functionalization. The electron-deficient ring remains susceptible to nucleophilic aromatic substitution (SNAr). Research has shown that both 2-methyl- and 2-styryl-3-nitropyridines react readily with thiolate anions, resulting in the substitution of the nitro group. mdpi.comnih.gov

These reactions proceed smoothly, and the presence of the β-vinyl (styryl) substituent does not appear to impede the rate or yield of the SNAr reaction. mdpi.com In substrates containing other potential leaving groups, such as a bromine atom at the 5-position, the nitro group at the 3-position is selectively substituted by sulfur nucleophiles. mdpi.comnih.gov This chemoselectivity highlights the strong activating effect of the pyridine nitrogen and the position of the nitro group in facilitating nucleophilic attack at the C-3 position.

Synthetic Pathways to Fused Heterocyclic Systems from Nitropyridine Precursors

Nitropyridines are key precursors for the synthesis of a variety of fused heterocyclic systems, which are important scaffolds in medicinal chemistry. ias.ac.inairo.co.in The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form new rings.

The synthesis of imidazopyridines often involves the use of nitropyridine starting materials. One common strategy involves the reductive cyclization of a precursor containing both a nitro and an amino group on the pyridine ring. For example, 3H-imidazo[4,5-b]pyridines can be synthesized in one step from 2-nitro-3-aminopyridine and various aldehydes using a reducing agent like Na₂S₂O₄. nih.gov Another route involves the reduction of a nitropyridine to a diaminopyridine, which is then condensed with reagents like orthoformates or carboxylic acids to form the imidazole (B134444) ring. nih.gov 2-Chloro-3-nitropyridine can also serve as a starting material, undergoing amidation followed by reduction and cyclization. nih.gov

Azaindoles, or pyrrolopyridines, represent another important class of fused heterocycles accessible from nitropyridine derivatives. rsc.org The general approach involves constructing the pyrrole (B145914) ring onto a pre-existing pyridine core. ias.ac.in Synthetic strategies often begin with halogenated aminopyridines or nitropyridines. researchgate.net A two-step, protecting-group-free route to azaindoles starts from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org Another efficient method for preparing 2-substituted 7-azaindoles starts with 2-amino-3-iodopyridine, which undergoes a Sonogashira coupling with an alkyne, followed by a base-mediated cyclization to form the pyrrole ring. organic-chemistry.org

Beyond imidazopyridines and azaindoles, nitropyridine precursors can be elaborated into a wider array of fused heterocyclic structures. The specific reaction pathways depend on the substitution pattern of the pyridine and the reagents employed.

Examples of other fused systems synthesized from pyridine precursors include:

Furo[2,3-b]pyridines: These can be prepared via intramolecular Thorpe-Ziegler condensation of appropriately functionalized pyridone intermediates. researchgate.net

Tetrazolo[1,5-a]pyridines: Synthesized through the cyclization of 2-chloronicotinonitrile (derived from a nitropyridine) with sodium azide. researchgate.net

Pyrazolopyridines: These can be formed by the cyclization of pyridine-acid hydrazide derivatives. researchgate.net

Pyridopyridazines: Accessible from the reaction of phenylazocyanothioacetamide with malononitrile (B47326) dimer. nih.gov

(Pyrazolo)pyrimidines: Constructed via a three-component reaction catalyzed by triflic acid. nih.gov

These examples underscore the versatility of the pyridine ring, particularly when activated by a nitro group, as a foundational block for building diverse and complex heterocyclic architectures. airo.co.in

Theoretical and Computational Investigations of 2,5 Dimethoxy 6 Methyl 3 Nitropyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying pyridine (B92270) derivatives. mdpi.comscirp.org DFT methods are employed to calculate the electronic structure and predict various molecular properties based on the electron density. researchgate.net

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For molecules with flexible groups like methoxy (B1213986) and methyl substituents, a conformational analysis is crucial to identify the global minimum energy conformer among various possible spatial orientations. researchgate.net

In substituted nitropyridines, the interaction between adjacent groups can lead to non-planar structures. nih.gov For 2,5-Dimethoxy-6-methyl-3-nitropyridine, steric hindrance between the methyl group at position 6 and the methoxy group at position 5, as well as electronic repulsion involving the nitro group at position 3, would likely cause the substituent groups to twist out of the plane of the pyridine ring. nih.gov The optimization process, performed using DFT calculations, systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, yielding the equilibrium geometry. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. mdpi.com

Level of Theory: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules, providing a good description of molecular geometries and electronic properties. nih.govresearchgate.net Other functionals may also be employed depending on the specific properties being investigated. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and computational expense of the calculation. youtube.com

Pople Style Basis Sets: Sets like 6-31G(d,p) and 6-311+G(d,p) are common. The "6-31G" denotes the number of Gaussian functions used. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing anisotropic electron density, crucial for polar bonds. nih.govnih.gov The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and anions. researchgate.net

Correlation-Consistent Basis Sets: Sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed to systematically converge towards the complete basis set limit, offering higher accuracy. nih.gov

The selection involves a trade-off; larger basis sets yield more accurate results but require significantly more computational resources. dovepress.com For a molecule like 2,5-Dimethoxy-6-methyl-3-nitropyridine, a level of theory such as B3LYP/6-311+G(d,p) would be a robust choice for obtaining accurate predictions of its structure and electronic properties. mdpi.com

Component Description Common Examples Purpose
Functional Approximates the exchange-correlation energy in DFT.B3LYP, B3P86, M06-2XDefines the specific DFT method being used.
Basis Set A set of functions to build molecular orbitals.6-31G(d,p), 6-311++G(d,p), cc-pVTZDescribes the spatial distribution of electrons.
Polarization Functions Adds angular momentum functions (e.g., d, f).(d,p), **Allows for non-spherical electron distribution.
Diffuse Functions Adds shallow Gaussian functions.+, ++Improves description of lone pairs, anions.

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals, particularly the frontier molecular orbitals (FMOs).

The HOMO and LUMO are the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. The distribution and energies of these orbitals are fundamental to understanding a molecule's reactivity. scirp.orgnih.gov

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. In molecules similar to 2,5-Dimethoxy-6-methyl-3-nitropyridine, the HOMO is typically distributed over the electron-rich pyridine ring and the electron-donating methoxy groups. nih.gov

LUMO: Represents the ability to accept an electron and is associated with electrophilic character. For nitro-aromatic compounds, the LUMO is characteristically localized on the electron-withdrawing nitro group (–NO₂). nih.gov

The spatial separation of HOMO and LUMO indicates an intramolecular charge transfer (ICT) character upon electronic excitation, which is a key feature for many functional organic materials. nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). mdpi.com This gap is a critical parameter for determining a molecule's properties:

Chemical Reactivity: A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to remove an electron from the HOMO and/or add one to the LUMO. nih.gov

Kinetic Stability: A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com

Electronic Properties: The energy gap is related to the electronic absorption properties of the molecule. For instance, the theoretical HOMO-LUMO energy gap for a similar compound, 2-N-phenylamino-3-nitro-4-methylpyridine, was calculated to be 3.13 eV. nih.gov

Parameter Definition Implication of a Small Value Implication of a Large Value
EHOMO Energy of the Highest Occupied Molecular OrbitalEasier to oxidize (donate electrons)Harder to oxidize
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalEasier to reduce (accept electrons)Harder to reduce
Energy Gap (ΔE) ΔE = ELUMO - EHOMOHigh chemical reactivity, low stabilityLow chemical reactivity, high stability

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of chemical reactivity that can be estimated from DFT calculations.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP indicates a greater ability to act as an electron donor. materialsciencejournal.org

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA indicates a greater ability to act as an electron acceptor.

More accurate values for IP and EA can be calculated using the ΔSCF (delta self-consistent field) method, which computes the energy difference between the neutral molecule and its corresponding ion (cation for IP, anion for EA). researchgate.netdovepress.com These parameters are crucial for understanding electron transfer processes in chemical reactions.

Property Koopmans' Approximation Physical Meaning
Ionization Potential (IP) IP ≈ -EHOMOEnergy needed to remove an electron
Electron Affinity (EA) EA ≈ -ELUMOEnergy released upon gaining an electron

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface. These maps use a color spectrum to denote regions of varying potential.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, depicted in blue, are electron-deficient and indicate likely sites for nucleophilic attack. Green areas represent neutral or zero potential regions. For a molecule like 2,5-Dimethoxy-6-methyl-3-nitropyridine, an MEP analysis would identify the oxygen atoms of the nitro and methoxy groups as probable sites for electrophilic interaction, while areas around the hydrogen atoms and the pyridine ring might show positive potential.

Detailed research findings and specific data tables for the MEP analysis of 2,5-Dimethoxy-6-methyl-3-nitropyridine are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E2) associated with these interactions is calculated, with higher E2 values indicating stronger interactions and greater molecular stability.

Specific data from NBO analysis, including stabilization energies and details of intramolecular charge transfer for 2,5-Dimethoxy-6-methyl-3-nitropyridine, have not been reported in the available scientific literature.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. This provides a quantitative measure of the electron distribution across the molecular structure. The analysis helps in understanding the electrostatic nature of the molecule and identifying atoms that are either electron-rich or electron-poor. These charge distributions are crucial for interpreting molecular reactivity and intermolecular interactions.

For 2,5-Dimethoxy-6-methyl-3-nitropyridine, one would expect the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring to carry significant negative charges, while the carbon atoms bonded to these electronegative atoms would likely exhibit positive charges.

A data table of calculated Mulliken charges for each atom of 2,5-Dimethoxy-6-methyl-3-nitropyridine is not available as no specific computational studies for this compound were found.

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction using Gauge Invariant Atomic Orbitals (GIAO)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By performing these calculations, typically using Density Functional Theory (DFT), researchers can predict the ¹H and ¹³C NMR spectra. Comparing these theoretical spectra with experimental data helps in confirming the molecular structure and assigning the observed signals to specific atoms.

No computational studies reporting the predicted ¹H and ¹³C NMR chemical shifts for 2,5-Dimethoxy-6-methyl-3-nitropyridine using the GIAO method were identified.

Vibrational Frequency Calculations and Normal Mode Analysis

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often done using DFT methods, determine the frequencies and intensities of the fundamental vibrational modes. The results are compared with experimental FT-IR and FT-Raman spectra to make precise assignments of the vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This analysis confirms the functional groups present and provides insight into the molecular structure.

Detailed research findings, including calculated vibrational frequencies, potential energy distribution (PED) analysis, and normal mode assignments for 2,5-Dimethoxy-6-methyl-3-nitropyridine, are absent from the current scientific literature.

Molecular Dynamics Simulations and Reaction Mechanism Studies (if applicable)

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 2,5-Dimethoxy-6-methyl-3-nitropyridine over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

Furthermore, computational studies can elucidate potential reaction mechanisms involving this compound. For nitropyridines, this could include investigations into nucleophilic aromatic substitution or reduction of the nitro group. These studies map out the energy profiles of reaction pathways, identifying transition states and intermediates.

No publications detailing molecular dynamics simulations or specific reaction mechanism studies for 2,5-Dimethoxy-6-methyl-3-nitropyridine were found during the literature search.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical and computational investigations are pivotal in understanding and predicting the non-linear optical (NLO) properties of novel materials. For 2,5-Dimethoxy-6-methyl-3-nitropyridine, these studies would focus on elucidating the relationship between its molecular structure and its potential NLO response, thereby guiding the synthesis and experimental validation of its capabilities.

Calculation of Hyperpolarizability and Third-Order Non-Linear Optical Susceptibility

The non-linear optical response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are tensor quantities that describe the second- and third-order NLO responses, respectively. The macroscopic third-order NLO susceptibility, χ(3), is related to the molecular second hyperpolarizability (γ) and is a critical parameter for materials intended for third-order NLO applications. mdpi.comucf.edu

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to compute these properties. journalijar.com For instance, a theoretical study on the related compound 2-amino-3-nitro-6-methyl pyridine utilized the HF and B3LYP methods with the 6-311++G(d,p) basis set to calculate its molecular properties, including the first hyperpolarizability. journalijar.com

A key parameter for third-order NLO materials is the average third-order NLO polarizability, <γ>. In a computational investigation of another pyridine derivative, 2-aminopyridinium p-toluenesulphonate, the <γ> was determined to be 40.64 × 10⁻³⁶ esu using the M06/6-31 + G* level of theory. researchgate.net This value is notably about five times greater than that of the reference NLO material, para-Nitroaniline, highlighting the potential of substituted pyridines for NLO applications. researchgate.net

The following interactive table summarizes representative calculated NLO parameters for similar pyridine derivatives, which can provide a comparative basis for the anticipated properties of 2,5-Dimethoxy-6-methyl-3-nitropyridine.

CompoundComputational MethodLinear Polarizability (α) (esu)Second Hyperpolarizability (<γ>) (esu)
2-aminopyridinium p-toluenesulphonateM06/6-31+G*Isotropic: 28.42 × 10⁻²⁴, Anisotropic: 4.81 × 10⁻²⁴ researchgate.net40.64 × 10⁻³⁶ researchgate.net

Note: Specific calculated values for 2,5-Dimethoxy-6-methyl-3-nitropyridine are not currently available in the literature and would necessitate dedicated computational studies.

Strategies for Molecular Design and Enhancement of NLO Response

The strategic design of molecules is crucial for enhancing their NLO response. A primary strategy involves the creation of "push-pull" systems, where electron-donating groups (donors) and electron-withdrawing groups (acceptors) are linked by a π-conjugated system. nih.gov This configuration promotes intramolecular charge transfer (ICT), which can significantly increase the hyperpolarizability. In the context of 2,5-Dimethoxy-6-methyl-3-nitropyridine, the methoxy groups serve as electron donors, while the nitro group acts as a potent electron acceptor, with the pyridine ring forming the π-bridge.

Additional strategies to augment the NLO response include:

Extension of π-Conjugation: Lengthening the π-conjugated pathway between the donor and acceptor moieties can lead to an enhanced NLO effect. mdpi.com

Tuning Donor-Acceptor Strength: The use of stronger electron-donating and withdrawing groups can substantially increase the molecular hyperpolarizability. researchgate.net

Solvent Effects: The polarity of the surrounding medium can modulate the NLO properties. A polarizable environment may enhance the NLO response of the chromophore. nih.gov

Structural Modification: Alterations to the molecular structure, such as the strategic placement of substituents, can have a profound impact on NLO properties. For example, modifications to BODIPY dyes have been shown to switch their non-linear absorption characteristics from saturable absorption to reverse saturable absorption. nih.gov

Through the application of these molecular engineering principles, the structure of 2,5-Dimethoxy-6-methyl-3-nitropyridine could be theoretically optimized to maximize its third-order NLO properties for advanced photonic applications.

Advanced Research Applications and Future Directions for 2,5 Dimethoxy 6 Methyl 3 Nitropyridine Derivatives

Application as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of methoxy (B1213986), methyl, and nitro groups on the pyridine (B92270) ring endows 2,5-Dimethoxy-6-methyl-3-nitropyridine with a rich and tunable reactivity profile, making it an exemplary building block for the construction of complex molecular architectures.

Design and Synthesis of Novel Heterocyclic Scaffolds and Frameworks

Derivatives of 2,5-Dimethoxy-6-methyl-3-nitropyridine serve as pivotal precursors in the synthesis of a diverse array of novel heterocyclic scaffolds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy and methyl groups can direct regioselectivity and be subjected to further transformations. For instance, related nitropyridine derivatives have been successfully employed in multi-component reactions to construct fused heterocyclic systems. researchgate.net The general reactivity of nitropyridines as precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities has been well-documented. mdpi.com

The synthesis of pyrazolopyridine scaffolds, which have shown neuroprotective potential, highlights the utility of substituted pyridines in constructing fused ring systems. nih.gov While direct examples using 2,5-Dimethoxy-6-methyl-3-nitropyridine are not yet prevalent in the literature, the established reactivity of analogous compounds, such as the use of 2-chloro-5-methyl-3-nitropyridine (B188117) in the synthesis of Janus kinase 2 (JAK2) inhibitors, underscores the potential of this class of compounds. mdpi.com

Below is a table summarizing the types of heterocyclic scaffolds synthesized from related nitropyridine precursors.

Precursor DerivativeReagents and ConditionsResulting Heterocyclic ScaffoldReference
2-Chloro-5-methyl-3-nitropyridineSecondary amines, DCC, aromatic aminesSubstituted pyridone carboxamides mdpi.com
2-Amino-4-methyl-5-nitropyridineDMF DMA, hydroxylamine, Pd/CTriazolo[1,5-a]pyridine mdpi.com
Substituted 3-nitropyridinesMethyl chloroacetate, morpholineMorpholine-substituted pyridines mdpi.com

Contributions to Methodological Advancements in Pyridine Chemistry

Research into the reactivity of 2,5-Dimethoxy-6-methyl-3-nitropyridine and its analogues contributes to the broader understanding and advancement of pyridine chemistry. The functionalization of the pyridine ring is a central theme in organic synthesis, and developing site-selective methods is a continuous challenge. researchgate.netnih.gov The interplay of the activating nitro group and the directing effects of the methoxy and methyl substituents in this specific compound provides a valuable platform for exploring novel C-H functionalization strategies. researchgate.netnih.gov

Recent advancements in the meta- and para-C-H functionalization of pyridines, moving beyond the traditionally more accessible C2 position, are expanding the synthetic chemist's toolkit. nih.gov The unique substitution pattern of 2,5-Dimethoxy-6-methyl-3-nitropyridine makes it an interesting substrate for these modern synthetic methodologies, including transition metal-catalyzed C-H activation and photocatalytic methods. nih.gov The insights gained from studying the reactivity of such polysubstituted pyridines can lead to the development of more general and predictable methods for the synthesis of functionalized N-heterocycles. researchgate.net

Development of Advanced Materials with Specific Physicochemical Characteristics

The inherent electronic and structural features of the 2,5-Dimethoxy-6-methyl-3-nitropyridine framework make its derivatives promising candidates for the development of advanced organic materials with tailored properties.

Investigation of Organic Crystals with Tunable Properties

The field of crystal engineering leverages non-covalent interactions to design and assemble molecules into crystalline solids with desired structures and functions. Pyridine-containing molecules are of particular interest due to the hydrogen bonding capabilities of the nitrogen atom. rsc.org The substitution pattern on 2,5-Dimethoxy-6-methyl-3-nitropyridine derivatives can be systematically varied to tune the intermolecular interactions, thereby controlling the crystal packing and, consequently, the material's bulk properties.

The table below presents crystallographic data for a related dimethoxy-bipyridine, illustrating the type of structural information relevant to crystal engineering.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4,4'-Dimethoxy-2,2'-bipyridineMonoclinicP21/cC-H···N, C-H···π researchgate.net

Exploration of Optoelectronic and Photonic Applications

Pyridine-containing organic molecules are increasingly being investigated for their potential in optoelectronic and photonic applications. mdpi.comrp-photonics.com The electronic properties of the pyridine ring can be finely tuned through the introduction of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups, which in turn influences the material's absorption and emission characteristics. mdpi.com

Research on helical pyridine-based oligomers has shown that the structural and optoelectronic properties are highly dependent on the nature of the heterocyclic units. rsc.org While direct studies on 2,5-Dimethoxy-6-methyl-3-nitropyridine for these applications are yet to be reported, the general principles suggest that its derivatives could be tailored to exhibit interesting photophysical properties. The effect of substituents on the optoelectronic spectrum of nanoparticles has been noted with pyridine derivatives, indicating their potential role in tuning the properties of nanomaterials. researchgate.net The development of luminescent zinc(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands further showcases the potential for creating tunable optical materials from pyridine-based scaffolds. mdpi.com

Precursors for Specialized Chemical Synthesis

Beyond their role as building blocks for complex heterocycles and functional materials, derivatives of 2,5-Dimethoxy-6-methyl-3-nitropyridine can also serve as valuable precursors for the synthesis of a variety of specialized chemicals. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities, such as an amino group, which opens up a wide range of subsequent chemical modifications.

For example, the reduction of the nitro group in 2-amino-6-methoxy-3-nitropyridine (B1334430) is a key step in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572), an important intermediate in the production of various industrial chemicals. nih.gov Similarly, the nitro group in other nitropyridine derivatives can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. mdpi.com

The following table provides examples of specialized chemicals synthesized from related nitropyridine precursors.

Nitropyridine PrecursorTransformationProductApplicationReference
2-Amino-6-methoxy-3-nitropyridineReduction2,3-Diamino-6-methoxypyridineIntermediate for industrial chemicals nih.gov
2-Methyl-3,5-dinitropyridineNucleophilic Aromatic Substitution with Thiols2-Methyl-3-benzylthio-5-nitropyridineIntermediate in organic synthesis mdpi.com
2-Chloro-5-nitropyridineNucleophilic Substitution with Hydroxyl CompoundsInsecticidal compoundsAgrochemicals mdpi.com

Synthesis of Radiolabeled Compounds for Advanced Imaging Techniques (e.g., Positron-Emission Tomography)

Nitropyridine scaffolds are valuable precursors in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET), a critical imaging technique in clinical oncology, neurology, and cardiology. mdpi.com The administration of radiolabeled drugs is essential for tracking their distribution and metabolism throughout the body. mdpi.com The compound 2,5-Dimethoxy-6-methyl-3-nitropyridine serves as a key intermediate for developing such advanced imaging agents. Its structure allows for chemical modifications to incorporate positron-emitting radionuclides like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). radiologykey.comnih.gov

The synthetic strategy typically involves the chemical transformation of the nitro group. For instance, the nitro group can be reduced to an amine, which can then be used in subsequent reactions to attach a radiolabeled moiety. Alternatively, the electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution, allowing for the direct introduction of a radionuclide like ¹⁸F. mdpi.com

A relevant example from the literature, although not using the exact subject compound, is the synthesis of [¹⁸F]4-amino-3-fluoro-5-methylpyridine from a 4-nitropyridine-N-oxide derivative. mdpi.com This process involved an ¹⁸F/¹⁹F isotope exchange followed by the hydrogenation of the nitro group and the N-oxide function. mdpi.com This illustrates a viable pathway where a derivative of 2,5-Dimethoxy-6-methyl-3-nitropyridine could be used. The precursor would first undergo a reaction to introduce a leaving group susceptible to nucleophilic substitution by [¹⁸F]fluoride, followed by reduction of the nitro group to yield the final radiotracer.

The development of ¹⁸F-labeled radiotracers is particularly significant due to the radionuclide's favorable half-life (109.7 minutes), which allows for multi-step synthesis and distribution, and its low positron energy (635 keV), which results in high-resolution PET images. mdpi.com Automated synthesis modules are often employed to handle the high levels of radioactivity and ensure consistent production of these PET radiopharmaceuticals. radiologykey.comresearchgate.net

Below is a hypothetical synthetic pathway for a radiolabeled tracer derived from 2,5-Dimethoxy-6-methyl-3-nitropyridine.

StepReactionReagents and ConditionsProduct
1Nucleophilic Aromatic SubstitutionPrecursor with leaving group, [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃, Acetonitrile, High Temperature¹⁸F-labeled nitropyridine intermediate
2Nitro Group ReductionPd/C, H₂¹⁸F-labeled aminopyridine tracer

Precursors for Advanced Dyes and Pigments (e.g., cyanine (B1664457) dyes)

Pyridine derivatives are integral to the development of advanced dyes and pigments due to their unique electronic and photophysical properties. mdpi.com The structure of 2,5-Dimethoxy-6-methyl-3-nitropyridine, featuring a combination of electron-donating (dimethoxy, methyl) and strongly electron-withdrawing (nitro) groups on a pyridine ring, makes it an excellent candidate as a precursor for synthesizing chromophores. researchgate.net This "push-pull" electronic structure is a common design principle for creating dyes with intense absorption and emission characteristics.

The nitro group is particularly significant in dye chemistry. While often known as a fluorescence quencher, its powerful electron-accepting capability is crucial for creating molecules with large dipole moments, leading to interesting photophysical properties like solvatochromism (color change with solvent polarity). researchgate.net Derivatives of this nitropyridine can be used to synthesize various classes of dyes, including merocyanine (B1260669) dyes. researchgate.net

The synthesis of such dyes would involve chemical modification of the 2,5-Dimethoxy-6-methyl-3-nitropyridine core. For example, the methyl group could be functionalized to create a reactive site for condensation reactions with other heterocyclic systems, a common method for producing cyanine and merocyanine dyes. The nitro group can also be converted into other functional groups to fine-tune the electronic properties of the final dye molecule.

Dye ClassPotential Synthetic Route from PrecursorKey Structural FeatureApplication
Merocyanine DyesCondensation of a functionalized methyl group with an appropriate heterocyclic ketone.Donor-π-Acceptor system.Biosensors, Photovoltaics
Azo DyesReduction of the nitro group to an amine, followed by diazotization and coupling with a coupling component.Azo (-N=N-) bridge.Textiles, Industrial Colorants
Donor-Acceptor DyesUtilizing the inherent push-pull nature of the substituted nitropyridine ring.Intramolecular charge transfer.Nonlinear Optics, Fluorescent Probes

Interdisciplinary Research Perspectives

Chemoinformatic and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focusing on structural relationships)

Chemoinformatic and QSAR/QSPR studies are powerful computational tools for understanding the relationship between the chemical structure of a molecule and its biological activity or physical properties. chemrevlett.com For derivatives of 2,5-Dimethoxy-6-methyl-3-nitropyridine, these methods can be used to predict their potential applications and guide the synthesis of new compounds with desired characteristics.

A typical QSAR study involves developing a mathematical model that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors. chemrevlett.comwjpsonline.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.netnih.gov

For a series of compounds derived from 2,5-Dimethoxy-6-methyl-3-nitropyridine, a QSAR model could be developed to predict, for example, their efficacy as enzyme inhibitors or their properties as dyes. The model would be built using a training set of compounds with experimentally determined activities and then validated using a separate test set. chemrevlett.com

Descriptor TypeExample DescriptorsRelevance to Nitropyridine Derivatives
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentThe nitro group strongly influences the electronic properties, which is crucial for reactivity and intermolecular interactions. tandfonline.com
Steric Molecular weight, Molar refractivity, van der Waals volumeThe size and shape of substituents on the pyridine ring will affect how the molecule fits into a binding site.
Topological Connectivity indices, Wiener indexDescribes the atomic arrangement and branching of the molecular structure.
Lipophilic LogP (Partition coefficient)Predicts the compound's solubility and ability to cross biological membranes, which is positively correlated with antitubercular activity in some pyridine derivatives. nih.gov

By analyzing the resulting QSAR equation, researchers can identify which structural features are most important for a given activity, facilitating the rational design of more potent or effective molecules.

Integration of Green Chemistry Principles in Nitropyridine Synthesis

The synthesis of nitropyridines has traditionally involved harsh reaction conditions, such as the use of strong acids and high temperatures, which raise environmental and safety concerns. researchgate.netresearchgate.net The integration of green chemistry principles offers a more sustainable and efficient approach to synthesizing 2,5-Dimethoxy-6-methyl-3-nitropyridine and its derivatives. nih.gov The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. firp-ula.org

Key green chemistry strategies applicable to nitropyridine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and fewer by-products compared to conventional heating. ijarsct.co.innih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.in Solvent-free reactions, where reactants are ground together, represent an even greener approach. researchgate.netnih.gov

Catalysis: Employing catalysts, especially recyclable ones, can improve reaction efficiency and reduce waste by allowing for reactions to occur under milder conditions and with higher atom economy. nih.gov

Green Chemistry ApproachAdvantages for Nitropyridine SynthesisReference
Microwave IrradiationShorter reaction times, higher yields, pure products. nih.gov
Solvent-Free ReactionsReduced solvent waste, simplified workup. researchgate.net
Continuous FlowEnhanced safety, higher yields, avoids by-products. researchgate.net
Green CatalystsMilder conditions, recyclability, improved efficiency. nih.gov

Emerging Areas of Research and Unexplored Reactivity of 2,5-Dimethoxy-6-methyl-3-nitropyridine

The unique substitution pattern of 2,5-Dimethoxy-6-methyl-3-nitropyridine opens up several promising avenues for future research and exploration of its chemical reactivity. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group creates a rich chemical landscape.

One emerging area is the use of this scaffold in medicinal chemistry. Nitropyridines have been investigated for a range of biological activities. mdpi.com The specific arrangement of functional groups on this compound could be exploited to design novel inhibitors or probes for various biological targets. The nitro group, for example, is a key feature in some antimicrobial agents. researchgate.net

The unexplored reactivity of this molecule is also of significant interest. Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing effect of the nitro group can activate the pyridine ring towards attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated. This could allow for the introduction of a wide range of functional groups, such as amines, alkoxides, or halides, leading to a diverse library of derivatives. researchgate.net

Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can participate in various other transformations. It can be converted into nitroso, hydroxylamino, or azo compounds, each with unique properties and potential applications. The nitro group can also serve as a good leaving group in certain reactions. jmu.edu

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions. If a halogen were introduced onto the ring (e.g., via an SNAAr reaction), it could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build more complex molecular architectures.

Chemistry of the Methyl Group: The methyl group at the 6-position could potentially be functionalized. For example, it could undergo oxidation or halogenation, providing another site for chemical diversification.

Future research will likely focus on leveraging these reactive pathways to synthesize novel materials, biologically active compounds, and functional molecules, guided by computational predictions from QSAR and chemoinformatic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.